molecular formula C14H17NO3 B1389391 4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid CAS No. 1094728-74-1

4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid

Cat. No.: B1389391
CAS No.: 1094728-74-1
M. Wt: 247.29 g/mol
InChI Key: HKWSNIRAHPNHRJ-CMDGGOBGSA-N
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Description

4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid is a synthetic acrylamide derivative featuring a conjugated (2E)-3-(4-methylphenyl)prop-2-enoyl moiety linked to a butanoic acid backbone via an amide bond. This compound belongs to the 1,3-diarylpropenone family, known for diverse bioactivities, including antitumor and antimicrobial properties.

Properties

IUPAC Name

4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11-4-6-12(7-5-11)8-9-13(16)15-10-2-3-14(17)18/h4-9H,2-3,10H2,1H3,(H,15,16)(H,17,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWSNIRAHPNHRJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid typically involves a two-step reaction process. The first step is the synthesis of an amine chalcone by reacting 4′-aminoacetophenone with 2,5-dimethoxybenzaldehyde using a 40% sodium hydroxide solution as a catalyst in ethanol. This is followed by amidation through the reaction of the formed chalcone with succinic anhydride . Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium hydroxide, ethanol, and succinic anhydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a versatile material for synthesizing other compoundsAdditionally, it is used in the development of biomaterials.

Mechanism of Action

The mechanism of action of 4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Key Substituents Functional Groups Molecular Formula Key References
4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid (Target Compound) 4-Methylphenyl Amide, carboxylic acid, conjugated C=C C₁₅H₁₇NO₃ N/A (Hypothetical)
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid 2,5-Dimethoxyphenyl, oxobutanoic acid Amide, ketone, conjugated C=C C₂₁H₂₁NO₆
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate 4-Methoxyphenyl, ethyl ester, methylene Ester, amide, alkene C₂₃H₂₅NO₅
4-{2,3-dichloro-4-[(2E)-3-(1H-imidazol-2-yl)prop-2-enoyl]phenoxy}butanoic acid 2,3-Dichlorophenyl, imidazole Amide, carboxylic acid, conjugated C=C C₁₆H₁₃Cl₂N₂O₄
N-Caffeoyl-4-amino-n-butyric acid 3,4-Dihydroxyphenyl (caffeoyl) Amide, carboxylic acid, catechol C₁₃H₁₅NO₅

Physicochemical Properties

  • Target Compound : The 4-methylphenyl group enhances lipophilicity (logP ~2.5 estimated), while the carboxylic acid ensures moderate aqueous solubility at physiological pH.
  • The ketone group in the oxobutanoic acid backbone may influence hydrogen bonding .
  • Ethyl Ester Derivative : The ethyl ester group reduces polarity, improving lipid solubility but requiring hydrolysis in vivo for activation. The methoxy groups contribute to steric hindrance .
  • The imidazole ring enables coordination with metal ions or hydrogen bonding .
  • Caffeoyl Derivative : The 3,4-dihydroxyphenyl group confers antioxidant activity via radical scavenging but reduces stability under oxidative conditions. Higher polarity (logP ~1.3) compared to the target compound .

Biological Activity

4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid, also known by its CAS number 1094728-74-1, is a compound that has attracted attention for its potential biological activities. This article explores its biological mechanisms, interactions, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₇N₁O₃
  • Molecular Weight : 247.29 g/mol
  • IUPAC Name : this compound

The compound features a butanoic acid backbone with an enoyl side chain, which is significant for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is hypothesized to influence various signaling pathways, potentially affecting cellular proliferation and apoptosis. The interaction with membrane proteins and lipids may also play a crucial role in its mechanism of action.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antiproliferative Effects : Some studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, although specific mechanisms remain to be fully elucidated.
  • Membrane Interaction : The compound has been shown to interact with biological membranes, potentially altering their properties and influencing cellular functions .
  • Anti-inflammatory Properties : Preliminary data indicate that it may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 20 µM. The compound did not induce hemolysis in red blood cells, suggesting a favorable safety profile for further development .

Study 2: Interaction with Lipid Membranes

Research involving model lipid membranes demonstrated that the compound affects the packing order of lipids. Fluorescent probes indicated that the compound enhances the rigidity of lipid bilayers, which could influence membrane fluidity and permeability . This property is particularly relevant for drug delivery systems where membrane interaction is critical.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other structurally similar compounds:

Compound NameStructureBiological Activity
Compound ASimilar structureModerate antiproliferative activity
Compound BSimilar structureStrong anti-inflammatory effects
This compoundUnique enoyl side chainPotential antiproliferative and anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid
Reactant of Route 2
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4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid

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